

An In-depth Technical Guide to 4-(Dimethylamino)-3,5-difluorobenzoic Acid

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Compound of Interest

Compound Name: 4-(Dimethylamino)-3,5-difluorobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds represents a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—including its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity. It is within this context that **4-(Dimethylamino)-3,5-difluorobenzoic acid** emerges as a compound of significant interest. Its structure, featuring a benzoic acid moiety flanked by two fluorine atoms and activated by a dimethylamino group, presents a versatile platform for the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, analytical characterization, and potential applications, grounded in established chemical principles and data from closely related analogues.

Part 1: Core Identification and Chemical Properties

A precise understanding of a compound's identity and fundamental properties is paramount for its effective application in research and development. This section consolidates the key

identifiers and physicochemical characteristics of **4-(Dimethylamino)-3,5-difluorobenzoic acid**.

Chemical Identifiers

Clear and unambiguous identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for **4-(Dimethylamino)-3,5-difluorobenzoic acid** are summarized below.

Identifier	Value	Source
CAS Number	244134-21-2	Chemical Abstracts Service
Molecular Formula	C ₉ H ₉ F ₂ NO ₂	N/A
Synonyms	Benzoic acid, 4-(dimethylamino)-3,5-difluoro-	N/A

Physicochemical Properties

While experimentally determined data for this specific molecule is not extensively available in peer-reviewed literature, predictive models and data from analogous compounds provide valuable insights into its expected properties.

Property	Predicted/Reported Value	Notes
Molecular Weight	201.17 g/mol	N/A
Boiling Point	289.6 ± 40.0 °C	Predicted value.
Density	1.355 ± 0.06 g/cm ³	Predicted value.
pKa	4.23 ± 0.10	Predicted value.
Appearance	Expected to be a solid at room temperature.	Based on related benzoic acid derivatives.

Part 2: Synthesis and Purification

A robust and reproducible synthetic protocol is essential for the reliable supply of high-purity material for research and development. While a specific, peer-reviewed synthesis for **4-(Dimethylamino)-3,5-difluorobenzoic acid** is not readily available, a plausible synthetic pathway can be conceptualized based on established organic chemistry transformations and syntheses of structurally similar compounds.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound would likely involve the methylation of a 4-amino-3,5-difluorobenzoic acid precursor. This precursor is accessible through multi-step synthesis starting from commercially available materials.



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Caption: Proposed synthetic workflow for **4-(Dimethylamino)-3,5-difluorobenzoic acid**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection and would require experimental validation and optimization.

Step 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile from 4-Bromo-2,6-difluoroaniline

- **Rationale:** The Rosenmund-von Braun reaction is a classic and effective method for the introduction of a nitrile group onto an aryl halide.
- **Procedure:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-bromo-2,6-difluoroaniline and copper(I) cyanide (3 equivalents) in dimethylformamide (DMF). Heat the mixture to reflux and maintain for 24 hours. After cooling to room temperature, quench the reaction by pouring into an aqueous solution of ammonium hydroxide. The resulting precipitate can be filtered and purified.

Step 2: Hydrolysis to 4-Amino-3,5-difluorobenzoic acid^[1]

- Rationale: Basic hydrolysis of the nitrile provides the corresponding carboxylic acid.
- Procedure: Treat 4-amino-3,5-difluorobenzonitrile with an aqueous solution of sodium hydroxide (e.g., 1 M) and heat to reflux for 24 hours[1]. After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product as its hydrochloride salt. The free base can be obtained by neutralization and extraction.

Step 3: Reductive Amination to **4-(Dimethylamino)-3,5-difluorobenzoic acid**

- Rationale: The Eschweiler-Clarke reaction is a well-established method for the N,N-dimethylation of primary amines using formaldehyde and formic acid.
- Procedure: To a solution of 4-amino-3,5-difluorobenzoic acid in formic acid, add an aqueous solution of formaldehyde. Gently heat the mixture, which will result in the evolution of carbon dioxide. Upon completion of the reaction, cool the mixture and adjust the pH to precipitate the product.

Purification and Validation

- Purification: The final product would likely be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
- Validation: The purity of the synthesized compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods as detailed in the following section.

Part 3: Analytical Characterization

Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and structural integrity of a chemical compound. This section outlines the expected spectroscopic signature of **4-(Dimethylamino)-3,5-difluorobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the six protons of the dimethylamino group, and a broad singlet for the carboxylic acid proton. The chemical shift of the aromatic protons will be

influenced by the electron-donating dimethylamino group and the electron-withdrawing fluorine and carboxylic acid groups.

- ^{13}C NMR: The carbon NMR spectrum will be more complex, showing distinct signals for the quaternary carbons (including the carboxyl carbon and the carbons attached to the fluorine and amino groups) and the aromatic CH carbons. Carbon-fluorine coupling will result in splitting of the signals for the fluorinated carbons.
- ^{19}F NMR: The fluorine NMR spectrum should exhibit a single resonance, confirming the symmetric nature of the two fluorine atoms.

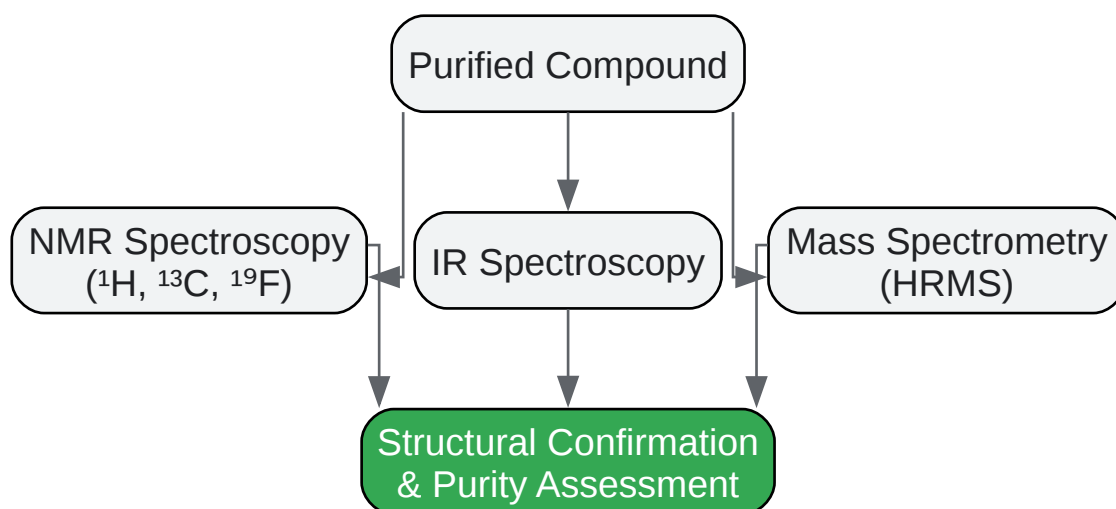
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

- A broad O-H stretch for the carboxylic acid ($\sim 2500\text{--}3300\text{ cm}^{-1}$).
- A strong C=O stretch for the carboxylic acid ($\sim 1700\text{ cm}^{-1}$).
- C-N stretching vibrations for the dimethylamino group.
- C-F stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition ($\text{C}_9\text{H}_9\text{F}_2\text{NO}_2$). The fragmentation pattern would likely show the loss of the carboxylic acid group and other characteristic fragments.



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Caption: Standard analytical workflow for the characterization of a synthesized compound.

Part 4: Applications and Future Directions

The structural motifs present in **4-(Dimethylamino)-3,5-difluorobenzoic acid** suggest its potential utility in several areas of research, particularly in medicinal chemistry.

Role in Drug Discovery

Fluorinated benzoic acids are valuable building blocks in the synthesis of pharmaceuticals. The presence of fluorine can enhance metabolic stability and binding affinity. The dimethylamino group can serve as a key pharmacophoric feature or as a synthetic handle for further elaboration. This compound could be a precursor for the synthesis of:

- **Enzyme Inhibitors:** The benzoic acid moiety can mimic natural substrates and interact with active sites of enzymes.
- **Receptor Ligands:** The aromatic scaffold can be functionalized to target specific G-protein coupled receptors (GPCRs) or other receptor families.
- **Bioactive Scaffolds:** The overall structure can serve as a starting point for the development of libraries of compounds for high-throughput screening.

Materials Science Applications

The electronic properties of this molecule, influenced by the interplay of the electron-donating and electron-withdrawing groups, could make it a candidate for incorporation into:

- **Organic Dyes and Pigments:** The chromophoric system may impart interesting photophysical properties.
- **Functional Polymers:** It could be polymerized or incorporated into polymers to create materials with specific electronic or physical properties.

Part 5: Safety and Handling

While a specific safety data sheet (SDS) for **4-(Dimethylamino)-3,5-difluorobenzoic acid** is not widely available, general precautions for handling aromatic carboxylic acids and fluorinated compounds should be strictly followed.

- **General Handling:** Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.
- **Personal Protective Equipment (PPE):** Wear appropriate safety glasses, gloves, and a lab coat.
- **Toxicology:** The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.

Conclusion

4-(Dimethylamino)-3,5-difluorobenzoic acid represents a chemical entity with considerable potential, primarily as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. While detailed experimental data for this specific compound remains to be published, this guide provides a robust framework for its identification, a plausible and scientifically grounded synthetic approach, and an outline of its expected analytical characteristics and potential applications. As research in the field of fluorinated organic compounds continues to expand, it is anticipated that the utility of such strategically functionalized molecules will become increasingly apparent, paving the way for new discoveries and innovations.

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References

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